molecular formula C10H14O2 B1220861 Oxocamphor CAS No. 6004-71-3

Oxocamphor

Cat. No.: B1220861
CAS No.: 6004-71-3
M. Wt: 166.22 g/mol
InChI Key: DLKVHFJZTKTFRS-GMSGAONNSA-N
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Description

Oxocamphor, also known as 3,3,6-trimethyl-2-oxabicyclo[2.2.1]heptan-7-one, is a bicyclic ketone derived from camphor. It is a white crystalline solid with a characteristic camphor-like odor. This compound is known for its applications in organic synthesis and medicinal chemistry, particularly in the treatment of heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxocamphor can be synthesized from camphor through a multi-step process involving bromination, reduction, esterification, hydrolysis, and oxidation. The overall yield of this six-step procedure is approximately 10% . The steps are as follows:

    Bromination: Camphor is brominated to form 3,9-dibromocamphor.

    Reduction: The dibromocamphor is reduced to form 3,9-dibromocamphor alcohol.

    Esterification: The alcohol is esterified to form an ester intermediate.

    Hydrolysis: The ester is hydrolyzed to form a carboxylic acid.

    Oxidation: The carboxylic acid is oxidized to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but optimized for higher yields and reduced reaction times. The use of catalysts and advanced purification techniques can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Oxocamphor undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form camphoric acid.

    Reduction: It can be reduced to form camphor or borneol.

    Substitution: Halogenation reactions can introduce halogen atoms into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed:

Scientific Research Applications

Oxocamphor has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a chiral building block.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in treating heart failure.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Comparison with Similar Compounds

    Camphor: A related bicyclic ketone with similar structural features but different chemical properties.

    Borneol: A reduction product of camphor, used in traditional medicine and as a fragrance.

    Isoborneol: An isomer of borneol with similar applications.

Uniqueness of Oxocamphor: this compound is unique due to its specific chemical structure and reactivity. Unlike camphor, this compound can undergo specific oxidation and reduction reactions to form unique products such as camphoric acid and beta-campholinic acid .

Properties

CAS No.

6004-71-3

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbaldehyde

InChI

InChI=1S/C10H14O2/c1-9(2)7-3-4-10(9,6-11)8(12)5-7/h6-7H,3-5H2,1-2H3/t7-,10-/m1/s1

InChI Key

DLKVHFJZTKTFRS-GMSGAONNSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)C=O)C

SMILES

CC1(C2CCC1(C(=O)C2)C=O)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2)C=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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